molecular formula C10H17NO3 B6236053 tert-butyl N-(2-methyl-3-oxocyclobutyl)carbamate CAS No. 1784509-48-3

tert-butyl N-(2-methyl-3-oxocyclobutyl)carbamate

Cat. No.: B6236053
CAS No.: 1784509-48-3
M. Wt: 199.25 g/mol
InChI Key: SYQFUQUFNMJAJE-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-methyl-3-oxocyclobutyl)carbamate is a chemical intermediate with the molecular formula C 10 H 17 NO 3 . This compound features both a carbamate protecting group and a reactive 3-oxocyclobutyl ketone, making it a valuable scaffold for synthetic organic chemistry and the development of novel therapeutic agents. This compound is of significant interest in medicinal chemistry research, particularly in the synthesis of arginase inhibitors . Arginase is a key enzyme involved in the urea cycle and immune response regulation, and its inhibitors are being investigated for a range of conditions, including cardiovascular diseases, neurodegenerative disorders like Alzheimer's disease, and cancer immunotherapy . Within the immunosuppressive tumor microenvironment, arginase inhibitors can help restore T-cell function and counteract immune evasion by cancer cells . Advanced inhibitors in this class, which often incorporate structural motifs similar to this compound, have demonstrated potent antitumor capacity in vivo by targeting both the ARG-1 and ARG-2 enzyme isoforms . Researchers can utilize this ketone functionality for further derivatization, enabling the exploration of structure-activity relationships in drug discovery programs. Please note: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1784509-48-3

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

tert-butyl N-(2-methyl-3-oxocyclobutyl)carbamate

InChI

InChI=1S/C10H17NO3/c1-6-7(5-8(6)12)11-9(13)14-10(2,3)4/h6-7H,5H2,1-4H3,(H,11,13)

InChI Key

SYQFUQUFNMJAJE-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC1=O)NC(=O)OC(C)(C)C

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for Tert Butyl N 2 Methyl 3 Oxocyclobutyl Carbamate

Retrosynthetic Analysis Strategies for the Cyclobutane (B1203170) and Carbamate (B1207046) Moieties

A logical retrosynthetic analysis of tert-butyl N-(2-methyl-3-oxocyclobutyl)carbamate suggests several key disconnections. The primary disconnection severs the carbamate bond, leading to a 2-methyl-3-aminocyclobutanone precursor and tert-butoxycarbonylating agent. This simplifies the target to the synthesis of the chiral aminocyclobutanone.

Further disconnection of the aminocyclobutanone can proceed via two main pathways. The first involves the uncoupling of the C2-methyl and C3-amino groups, suggesting an introduction of one of these substituents onto a pre-formed cyclobutanone (B123998) ring. A second, more convergent approach, involves the disconnection of the cyclobutane ring itself. A [2+2] cycloaddition is a powerful tool for this purpose, envisioning the reaction between a ketene (B1206846) or ketene equivalent and an appropriate enamine or vinyl ether. This strategy allows for the simultaneous formation of the four-membered ring and installation of the required functional groups.

Enantioselective and Diastereoselective Synthesis Approaches to the Oxocyclobutyl Scaffold

Achieving the desired stereochemistry at the C2 and C3 positions of the cyclobutane ring is a critical aspect of the synthesis. Both enantioselective and diastereoselective methods are employed to construct the chiral oxocyclobutyl scaffold.

Chiral Auxiliary-Based Methods for Stereocontrol

Chiral auxiliaries are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. organic-chemistry.orgwikipedia.orgsigmaaldrich.comnih.gov In the synthesis of the target molecule, a chiral auxiliary can be attached to either the ketene precursor or the alkene partner in a [2+2] cycloaddition. For instance, a chiral oxazolidinone can be used to direct the facial selectivity of the cycloaddition, leading to a diastereomerically enriched cyclobutanone product. nih.govresearchgate.net Subsequent removal of the auxiliary reveals the enantiomerically enriched cyclobutane core.

Table 1: Chiral Auxiliaries in Cyclobutane Synthesis

Chiral Auxiliary Type of Reaction Typical Diastereomeric Excess (d.e.) Reference
Evans' Oxazolidinone [2+2] Cycloaddition >95% nih.govresearchgate.net
Camphorsultam Aldol Condensation 90-98% wikipedia.org

Asymmetric Catalysis in Cyclobutane Ring Formation (e.g., [2+2] Cycloadditions)

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. nih.govacs.orgresearchgate.net In the context of [2+2] cycloadditions, chiral Lewis acids or organocatalysts can be employed to catalyze the reaction between a ketene and an alkene, affording chiral cyclobutanones with high enantioselectivity. nih.govresearchgate.net For example, a chiral phosphoric acid can act as a Brønsted acid catalyst, activating the keteneophile towards a stereoselective cycloaddition.

Table 2: Asymmetric Catalysis in [2+2] Cycloadditions for Cyclobutanone Synthesis

Catalyst Type Reactants Typical Enantiomeric Excess (e.e.) Reference
Chiral Phosphoric Acid Ketene + Enamine 90-99% acs.org
Chiral Lewis Acid (e.g., Ti, Al) Ketene + Aldehyde up to 56% rsc.org

Stereochemical Control at C-2 and C-3 of the Cyclobutane Ring System

The relative stereochemistry between the methyl group at C-2 and the protected amino group at C-3 can be controlled through several strategies. The choice of reactants and reaction conditions in a [2+2] cycloaddition can influence the cis/trans selectivity of the product. rsc.org For instance, the cycloaddition of a ketene with a Z- or E-enamine can lead to different diastereomers of the resulting cyclobutanone.

Furthermore, post-cycloaddition modifications can be used to control the stereochemistry. For example, the reduction of the ketone in a 2-methyl-3-oxocyclobutanone precursor can be performed diastereoselectively to yield either the cis- or trans-amino alcohol, depending on the reducing agent and reaction conditions. nih.gov Subsequent functional group manipulations can then lead to the desired carbamate with the correct relative stereochemistry.

Key Transformations in the Synthetic Sequence

Cycloaddition Reactions Leading to the Cyclobutane Skeleton

The [2+2] cycloaddition reaction is a cornerstone in the synthesis of cyclobutane rings. nih.govchemistryviews.org The reaction of a ketene, often generated in situ from an acyl chloride and a tertiary amine, with an alkene is a widely used method for constructing cyclobutanones. acs.orgharvard.edu In the synthesis of this compound, a suitable ketene precursor would be propionyl chloride, which would generate methylketene. The alkene partner could be a vinyl carbamate or a related enamine derivative.

The reaction of ketenes with vinyl ethers is another powerful method for the synthesis of 3-alkoxycyclobutanones, which can be further functionalized to the target molecule. acs.org The regioselectivity of these cycloadditions is generally high, with the more nucleophilic carbon of the alkene adding to the carbonyl carbon of the ketene.

Table 3: Examples of [2+2] Cycloaddition Reactions for Cyclobutanone Synthesis

Ketene Precursor Alkene Catalyst/Conditions Product Type Reference
Propionyl chloride/Et3N N-Vinylphthalimide Thermal 2-Methyl-3-phthalimidocyclobutanone acs.org
Dichloroketene Styrene Thermal 2,2-Dichloro-3-phenylcyclobutanone nih.gov

Functional Group Interconversions on the Cyclobutane Ring (e.g., Oxidation, Reduction, Substitution)

The chemical reactivity of the cyclobutane ring in this compound and its precursors is central to its synthetic utility. The strained four-membered ring influences the feasibility and outcome of various functional group interconversions.

Oxidation

The synthesis of the target compound frequently proceeds via the oxidation of a hydroxyl precursor, such as tert-butyl N-(2-methyl-3-hydroxycyclobutyl)carbamate. The choice of oxidant is critical to ensure high yield and to avoid side reactions, such as ring cleavage, which can be promoted by the inherent strain of the cyclobutane system. nih.govresearchgate.net Milder, selective oxidizing agents are generally preferred. For instance, the conversion of a hydroxyl group to a ketone on a cyclobutane ring can be accomplished using reagents like Dess-Martin periodinane (DMP) or through Swern oxidation. These methods are known for their compatibility with sensitive functional groups like the Boc-carbamate. vulcanchem.com Another effective method involves the use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in combination with a stoichiometric oxidant like sodium hypochlorite (B82951) (NaClO₂), which allows for selective oxidation of alcohols to aldehydes or ketones under mild conditions. vulcanchem.com

Table 1: Selected Oxidation Reactions on Hydroxycyclobutyl Carbamate Scaffolds

PrecursorReagent(s)ProductYield (%)Reference(s)
tert-butyl N-(cis-2-(hydroxymethyl)cyclobutyl)carbamateTEMPO/NaClO₂tert-butyl N-(cis-2-carboxycyclobutyl)carbamateHigh vulcanchem.com
cis-3-(Boc-amino)-1-cyclobutanolPCCtert-butyl N-(3-oxocyclobutyl)carbamate~75%N/A
trans-3-(Boc-amino)-1-cyclobutanolDess-Martin Periodinanetert-butyl N-(3-oxocyclobutyl)carbamate>90%N/A

Reduction

The reduction of the carbonyl group in this compound to the corresponding alcohol is a key transformation. This reaction is often performed using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a common choice for its chemoselectivity, as it readily reduces ketones without affecting the carbamate group. For substrates where stereocontrol is desired, the steric bulk of the substituents on the cyclobutane ring plays a significant role in directing the hydride attack, often leading to a mixture of cis and trans isomers. The diastereoselectivity can be influenced by the choice of reducing agent and reaction conditions. More sterically demanding reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), can offer higher stereoselectivity.

Substitution

Substitution reactions on the cyclobutane ring can be challenging due to the ring strain and the specific electronic nature of the carbocycle. pharmaguideline.com However, the presence of the carbonyl group in the target compound activates the α-positions for enolate formation and subsequent alkylation or other substitution reactions. Base-mediated deprotonation can generate a cyclobutyl enolate, which can then react with various electrophiles. Care must be taken as harsh basic conditions can promote ring-opening or rearrangement side reactions. researchgate.net Palladium-catalyzed cross-coupling reactions have also been employed to functionalize cyclobutane systems, allowing for the formation of C-C and C-N bonds on the strained ring. organic-chemistry.org

Formation and Manipulation of the tert-Butyl Carbamate (Boc) Moiety

The tert-butyl carbamate (Boc) group is a widely used protecting group for amines due to its stability under a range of conditions and its straightforward removal under acidic conditions. wikipedia.org

Formation

The standard method for introducing the Boc group onto the precursor amine, 2-methyl-3-oxocyclobutylamine, involves its reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction is typically carried out in the presence of a mild base, such as triethylamine (B128534) (Et₃N) or sodium bicarbonate (NaHCO₃), in a suitable solvent like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or a biphasic system with water. google.comgoogle.com The conditions are generally mild, preserving the integrity of the cyclobutane ring and the ketone functionality.

An alternative approach for carbamate synthesis involves a three-component coupling of an amine, carbon dioxide, and an alkyl halide, facilitated by cesium carbonate and a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI). evitachem.com This method avoids the direct use of Boc₂O and proceeds under mild conditions. evitachem.com

Table 2: Conditions for Boc-Protection of Cyclobutylamine Derivatives

Amine PrecursorReagent(s)Solvent(s)Yield (%)Reference(s)
2-bromoethylamine hydrobromideBoc₂O, NaOHWater/Dioxane~90% google.com
cis-2-(hydroxymethyl)cyclobutylamineBoc₂ODichloromethane85% vulcanchem.com
General AminesBoc₂O, NaHCO₃Dioxane/WaterHighN/A
General AminesCO₂, t-BuBr, Cs₂CO₃, TBAIDMF78-92% evitachem.com

Manipulation and Cleavage

The removal of the Boc group (deprotection) is most commonly achieved under acidic conditions. A solution of trifluoroacetic acid (TFA) in an inert solvent like dichloromethane is highly effective, typically affording the corresponding ammonium (B1175870) salt in high yield after a short reaction time at room temperature. wikipedia.org Another common reagent is hydrogen chloride (HCl) dissolved in an organic solvent such as dioxane, methanol, or diethyl ether. The choice of acid and solvent can be tailored to the solubility of the substrate and the desired final salt form. The cleavage is generally clean, and the strained cyclobutane ring is stable under these standard deprotection protocols.

Protecting Group Strategies for the Cyclobutane Scaffold and Associated Functionalities

In complex syntheses involving the this compound scaffold, a robust protecting group strategy is essential for achieving selectivity and preventing unwanted side reactions. jocpr.com The choice of protecting groups must be orthogonal, meaning each group can be removed under specific conditions without affecting the others. wikipedia.org

Amine Protection: The Boc group is the primary protecting group for the amine functionality in the target compound. Its acid lability makes it orthogonal to many other common protecting groups. Other carbamates, such as carboxybenzyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc), could also be used, offering different deprotection conditions (hydrogenolysis for Cbz, base for Fmoc). jocpr.com

Carbonyl Protection: If reactions need to be performed elsewhere in the molecule without affecting the cyclobutanone, the ketone can be protected. The most common protecting groups for carbonyls are acetals or ketals, formed by reacting the ketone with a diol (e.g., ethylene (B1197577) glycol) under acidic catalysis. These groups are stable to basic and nucleophilic conditions but are readily removed with aqueous acid. wikipedia.org

Hydroxyl Protection: In synthetic routes starting from a hydroxycyclobutane precursor, the alcohol may require protection. Silyl ethers, such as tert-butyldimethylsilyl (TBS) or triethylsilyl (TES), are frequently used. They are stable to a wide range of reaction conditions but can be selectively removed using fluoride (B91410) sources like tetrabutylammonium fluoride (TBAF). acs.org This strategy is orthogonal to the acid-labile Boc group.

The strategic selection of these groups allows for the sequential and selective modification of different parts of a complex molecule containing the cyclobutane core.

Chemo- and Regioselectivity Considerations in Complex Synthesis

Chemoselectivity

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In syntheses involving the title compound, several chemoselectivity issues arise:

Reduction: As mentioned, the reduction of the ketone with NaBH₄ in the presence of the Boc-carbamate is a classic example of chemoselectivity. The borohydride is not sufficiently reactive to reduce the carbamate.

Enolate Formation vs. Carbamate Reaction: When treating the molecule with a base to form an enolate at the α-position to the ketone, a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) is often used. This prevents competitive nucleophilic attack at the carbamate carbonyl group.

Directed Metalation: The carbamate group itself can act as a directed metalating group (DMG) in aromatic systems, guiding lithiation to the ortho position. nih.gov While not directly on the cyclobutane ring, if this scaffold is attached to an aromatic ring, the carbamate can influence the regioselectivity of electrophilic substitution on that ring. nih.gov

Regioselectivity

Regioselectivity is the preference for reaction at one position over other possible positions. For this compound, the primary regiochemical consideration involves reactions at the two different α-carbons (C2 and C4) adjacent to the carbonyl group.

The formation of an enolate can occur towards either the more substituted C2 position or the less substituted C4 position. The outcome is highly dependent on the reaction conditions:

Thermodynamic Control: Using a weaker base at higher temperatures allows for equilibration, favoring the more substituted, thermodynamically more stable enolate (at C2).

Kinetic Control: Using a strong, hindered base (e.g., LDA) at low temperatures (-78 °C) leads to the rapid deprotonation of the most accessible proton, favoring the less substituted, kinetically preferred enolate (at C4). orgsyn.org

By controlling these conditions, subsequent reactions with electrophiles can be directed with high regioselectivity to either the C2 or C4 position of the cyclobutane ring, enabling the synthesis of complex, polysubstituted cyclobutane derivatives. researchgate.net

Reactions Involving the Cyclobutane Carbonyl Group

The carbonyl group in the cyclobutane ring is a key site for synthetic manipulation, susceptible to attack by nucleophiles and functionalization at the adjacent α-carbon positions.

Nucleophilic Addition Reactions to the Ketone

The electrophilic nature of the carbonyl carbon allows for the addition of a wide variety of nucleophiles. These reactions typically proceed via a tetrahedral intermediate, and the stereochemical outcome is influenced by the steric hindrance imposed by the substituents on the cyclobutane ring.

Common nucleophilic addition reactions include:

Reduction: The ketone can be reduced to the corresponding alcohol, tert-butyl N-(2-methyl-3-hydroxycyclobutyl)carbamate, using various reducing agents. The choice of reagent can influence the stereoselectivity of the reaction.

ReagentProductStereoselectivity
Sodium borohydride (NaBH₄)tert-butyl N-(2-methyl-3-hydroxycyclobutyl)carbamateMixture of diastereomers
Lithium aluminum hydride (LiAlH₄)tert-butyl N-(2-methyl-3-hydroxycyclobutyl)carbamateMixture of diastereomers
L-Selectride®tert-butyl N-(2-methyl-3-hydroxycyclobutyl)carbamatePotentially higher diastereoselectivity

Grignard and Organolithium Reagents: Addition of organometallic reagents, such as Grignard reagents (RMgX) or organolithiums (RLi), leads to the formation of tertiary alcohols. The stereochemistry of the addition is generally governed by steric approach control, with the nucleophile attacking from the less hindered face of the carbonyl.

Wittig Reaction: The Wittig reaction provides a powerful method for converting the ketone into an alkene. The reaction of this compound with a phosphorus ylide (Ph₃P=CHR) can be used to introduce a variety of substituted methylene groups at the C3 position. The geometry of the resulting double bond is dependent on the nature of the ylide and the reaction conditions.

α-Functionalization and Derivatization Adjacent to the Carbonyl

The protons on the carbons α to the carbonyl group are acidic and can be removed by a suitable base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles, allowing for the introduction of functional groups at the C2 and C4 positions.

Key α-functionalization reactions include:

Alkylation: The enolate can be alkylated by treatment with an alkyl halide. The regioselectivity of this reaction (alkylation at C2 vs. C4) is influenced by the reaction conditions, particularly the choice of base and solvent.

Halogenation: In the presence of an acid or base catalyst, the ketone can be halogenated at the α-position using reagents like N-bromosuccinimide (NBS) or bromine (Br₂).

Transformations of the tert-Butyl Carbamate (Boc) Group

The Boc group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.

Selective Deprotection Methodologies

The removal of the Boc group to liberate the free amine, 2-methyl-3-aminocyclobutanone, is a crucial step in many synthetic sequences. A variety of methods are available for this transformation, with the choice depending on the sensitivity of other functional groups in the molecule.

Reagent/ConditionMechanismNotes
Trifluoroacetic acid (TFA) in Dichloromethane (DCM)Acid-catalyzed cleavageCommon and efficient, but harsh for acid-sensitive substrates.
Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane, ethyl acetate)Acid-catalyzed cleavageAnother standard acidic condition.
Oxalyl chloride in methanolMild, non-acidic conditionsTolerant of many functional groups. wikipedia.orgorgsyn.org
Tetrabutylammonium fluoride (TBAF)Fluoride-mediated cleavageA milder alternative to strong acids. lookchem.com
Aqueous phosphoric acidMild acidic conditionsEnvironmentally benign and selective. nih.gov
Thermal deprotectionHeating in a suitable solventCan be effective but may require high temperatures.

Subsequent Reactions of the Liberated Amine

Once deprotected, the resulting primary amine is a versatile nucleophile and can undergo a variety of reactions to form new carbon-nitrogen bonds.

Acylation: The amine can be acylated with acid chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. This is a common method for introducing a wide range of substituents.

Alkylation: The amine can be alkylated with alkyl halides or other electrophilic alkylating agents. This reaction can lead to the formation of secondary or tertiary amines.

Urea (B33335) and Carbamate Formation: Reaction of the amine with isocyanates or chloroformates yields ureas and carbamates, respectively. These functional groups are important in many biologically active molecules.

Ring-Opening and Ring-Expansion Reactions of the Strained Cyclobutane Core

The inherent ring strain of the cyclobutane ring makes it susceptible to ring-opening and ring-expansion reactions, which can be synthetically useful for accessing larger ring systems or acyclic compounds with defined stereochemistry.

Baeyer-Villiger Oxidation: This reaction involves the oxidation of the cyclobutanone with a peroxyacid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) to form a lactone (a cyclic ester). wikipedia.orgorganic-chemistry.org The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. In the case of this compound, two possible lactone products can be formed.

Acid-Catalyzed Ring Opening: Under strongly acidic conditions, particularly after reduction of the ketone to an alcohol, the cyclobutane ring can undergo cleavage. The outcome of this reaction is highly dependent on the substrate and reaction conditions.

Thermal Ring Opening: At elevated temperatures, the cyclobutane ring can undergo electrocyclic ring-opening to form a substituted butadiene derivative. This reaction is governed by the principles of orbital symmetry.

Reactivity and Transformations of this compound

The chemical behavior of this compound is characterized by the interplay of its strained four-membered ring and the functional groups it contains. The presence of a ketone and a carbamate-protected amine on the cyclobutane framework allows for a variety of chemical transformations. This article explores the further functionalization of this cyclobutane system, focusing on substitution reactions that modify the ring and potential rearrangement pathways that alter the core structure.

Application of Tert Butyl N 2 Methyl 3 Oxocyclobutyl Carbamate in Complex Molecular Synthesis

Role as a Chiral Building Block in Natural Product Synthesis

The synthesis of natural products often requires precise control over stereochemistry, making chiral building blocks indispensable. Cyclobutane (B1203170) moieties are key structural features in a variety of bioactive natural products. The enantiomerically pure forms of aminocyclobutane derivatives serve as crucial starting materials for constructing these complex targets.

A prominent example where a chiral cyclobutane core is central is in the synthesis of (+)-grandisol, the primary component of the cotton boll weevil sex pheromone. While various synthetic routes to grandisol (B1216609) exist, many rely on the stereocontrolled construction of a substituted cyclobutane ring. researchgate.netresearchgate.netrsc.orgacs.org Methodologies often involve key steps like intramolecular [2+2] cycloadditions to forge the core ring structure. researchgate.net Chiral cyclobutanones, closely related to tert-butyl N-(2-methyl-3-oxocyclobutyl)carbamate, are valuable intermediates in these synthetic pathways, allowing for the diastereoselective installation of the necessary substituents to achieve the final natural product structure. researchgate.net

Another area where aminocyclobutane derivatives are of significant interest is in the synthesis of carbocyclic nucleosides. beilstein-journals.orgnih.govnih.gov These compounds are analogues of natural nucleosides where the furanose ring is replaced by a carbocycle, such as cyclobutane. This modification can impart unique biological properties, including antiviral and anticancer activities. The synthesis of these molecules often involves coupling a pre-formed cyclobutane unit, containing amine and alcohol functionalities, with a nucleobase. nih.govnih.gov The defined stereochemistry of a building block like this compound is critical for producing the specific stereoisomers required for biological activity.

Natural Product/Analogue ClassKey Structural MotifRole of the Building Block
(+)-Grandisolcis-1-isopropenyl-2-methylcyclobutaneProvides the chiral cyclobutane core for stereoselective synthesis. researchgate.netresearchgate.net
Carbocyclic NucleosidesAminocyclobutanolServes as the carbocyclic "sugar" mimic to which a nucleobase is attached. beilstein-journals.orgnih.gov

Utility in the Construction of Architecturally Diverse Scaffolds

The chemical reactivity of this compound provides access to a wide range of molecular architectures beyond its initial four-membered ring. The inherent ring strain of the cyclobutane core can be harnessed in ring-expansion reactions to generate larger, more complex scaffolds.

One powerful transformation is the transition metal-catalyzed ring expansion of cyclobutanones to yield cyclopentanones. This reaction allows for the conversion of the strained four-membered ring into a more stable five-membered ring, a common motif in bioactive molecules. Furthermore, the ketone functionality can be transformed into an exocyclic alkene, which can then participate in cycloaddition reactions to build novel spirocyclic systems. For instance, the reaction of such alkenes with an in-situ generated azomethine ylide is a key step in synthesizing 6-azaspiro[3.4]alkanes, providing innovative scaffolds for drug discovery. dntb.gov.ua

The bifunctional nature of the molecule—a ketone and a protected amine—allows for the creation of spirocycles where the nitrogen atom is incorporated into the new ring. Azaspirocycles are of significant interest in medicinal chemistry, and methodologies for their synthesis are highly sought after. researchgate.netresearchgate.net The ketone of the cyclobutane can react with appropriate reagents to form a second ring spiro-fused at the C-3 position.

Initial ScaffoldReaction TypeResulting ScaffoldSignificance
CyclobutaneRing ExpansionCyclopentane (B165970)/CyclopentenoneAccess to more stable five-membered ring systems.
Cyclobutane[3+2] CycloadditionAzaspiro[3.4]octaneConstruction of novel spirocyclic systems for drug discovery. dntb.gov.uaresearchgate.net

Precursor for Nitrogen-Containing Heterocycles and Ring Systems

The presence of a protected nitrogen atom makes this compound an excellent precursor for a variety of nitrogen-containing heterocycles. The strategic manipulation of the ketone and the amine functionalities enables the construction of both fused and spirocyclic ring systems.

A key strategy involves the synthesis of azaspirocycles. For example, cyclobutanones can be converted into electron-deficient exocyclic alkenes. These intermediates can then undergo a [3+2] cycloaddition with an azomethine ylide to furnish azaspiro[3.4]alkane frameworks. dntb.gov.ua This approach provides a direct route to novel spiro-pyrrolidine systems. One-pot syntheses of more complex systems, such as 1-thia-4-azaspiroalkan-3-ones, have also been developed, showcasing the utility of cyclic ketones in building diverse heterocyclic scaffolds. nih.gov

Furthermore, ring expansion reactions can lead to larger nitrogen-containing heterocycles. While direct examples starting from the title compound are specific, analogous transformations suggest that rearrangement of the cyclobutane core could lead to the formation of substituted piperidines. pharmaffiliates.comnih.gov Such structures are ubiquitous in pharmaceuticals and agrochemicals. The tert-butoxycarbonyl (Boc) protecting group is stable under many reaction conditions but can be readily removed with acid, unmasking the amine for subsequent cyclization or functionalization steps.

Heterocyclic SystemSynthetic StrategyKey Intermediate/Reaction
Azaspiro[3.4]octanesCycloadditionExocyclic alkene + Azomethine ylide. dntb.gov.ua
Thia-azaspiroalkanesOne-pot condensationCyclic ketone + Amine + Thioglycolic acid. nih.gov
PiperidinesRing Expansion/RearrangementRearrangement of cyclobutane core. pharmaffiliates.comnih.gov

Integration into Multi-Component and Tandem Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. The dual functionality of this compound makes it an ideal substrate for such processes.

For example, the ketone moiety can participate in Mannich-type three-component reactions. While not starting with the exact title compound, studies have shown that cyclobutanone (B123998), an aldehyde, and an amide can be combined to form β-acylamino cyclobutanone derivatives, demonstrating the viability of this approach. Similarly, the isocyanide-based multicomponent synthesis of complex spiro heterocycles highlights the potential for cyclobutanone-derived substrates to participate in intricate one-pot transformations. nih.gov

Tandem reactions, where multiple bond-forming events occur sequentially without isolating intermediates, also represent a powerful application. The synthesis of azaspiro[4.4]nona-triene derivatives through a cascade reaction involving in-situ zwitterion generation and cyclization serves as a model for how activated cyclobutane derivatives can be integrated into complex reaction sequences. nih.gov The strategic placement of the ketone and the protected amine in this compound allows for potential intramolecular tandem sequences following an initial intermolecular reaction at the ketone.

Mechanistic Investigations of Reactions Involving Tert Butyl N 2 Methyl 3 Oxocyclobutyl Carbamate

Kinetic and Thermodynamic Studies of Key Transformations

Currently, there is a lack of published kinetic and thermodynamic data for key transformations of tert-butyl N-(2-methyl-3-oxocyclobutyl)carbamate. Such studies would be essential to quantify reaction rates, determine activation energies, and understand the energetic favorability of different reaction pathways. This information is crucial for optimizing reaction conditions and controlling product formation.

Elucidation of Reaction Pathways and Transition States

The elucidation of specific reaction pathways and the characterization of transition states for reactions involving this compound have not been extensively reported. Computational chemistry would be a valuable tool to model these pathways, identify transition state structures, and calculate their corresponding energies. This would provide deep insights into the reaction mechanisms at a molecular level.

Stereochemical Course of Reactions (e.g., Diastereoselectivity, Enantioselectivity)

Given the chiral nature of this compound, its reactions have the potential to exhibit diastereoselectivity and enantioselectivity. However, specific studies detailing the stereochemical outcomes of its reactions are not widely available. Investigations into how the existing stereocenters influence the formation of new stereocenters would be of significant interest in stereoselective synthesis.

Computational and Theoretical Studies on Tert Butyl N 2 Methyl 3 Oxocyclobutyl Carbamate

Conformational Analysis of the Cyclobutane (B1203170) Ring System

Conformational analysis of this cyclobutane system would typically be performed using molecular mechanics or quantum mechanical methods. A systematic search of the potential energy surface would identify the various stable conformers (local minima) and the transition states that connect them. Key parameters that would be investigated include:

Ring Puckering: The degree and nature of the non-planarity of the cyclobutane ring. This is often described by a puckering amplitude and phase.

Substituent Orientation: The preference for the methyl and N-Boc-carbamate groups to be in axial or equatorial positions relative to the puckered ring. The orientation of the bulky tert-butyl group would also significantly influence the conformational preference.

Dihedral Angles: The angles between substituents on adjacent ring carbons.

These calculations would yield the relative energies of different conformers, allowing for the prediction of the most stable conformation at a given temperature. The results of such an analysis would be crucial for understanding steric interactions and the accessibility of different faces of the ring to reagents.

Table 1: Hypothetical Relative Energies of Cyclobutane Ring Conformers

ConformerPuckering Angle (°)Substituent Orientation (Methyl, Carbamate)Relative Energy (kcal/mol)
A25Equatorial, Equatorial0.0
B23Axial, Equatorial1.5
C24Equatorial, Axial2.1
D22Axial, Axial4.8

Note: This table is illustrative and based on general principles of conformational analysis for substituted cyclobutanes. Actual values would require specific calculations.

Electronic Structure Calculations (e.g., DFT, Molecular Orbital Theory)

Electronic structure calculations provide detailed information about the distribution of electrons within the molecule, which governs its chemical properties. Density Functional Theory (DFT) is a widely used method for such investigations due to its balance of accuracy and computational cost. nih.govnih.govacs.org

For tert-butyl N-(2-methyl-3-oxocyclobutyl)carbamate, DFT calculations could be used to determine:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO location indicates regions susceptible to electrophilic attack, while the LUMO indicates regions prone to nucleophilic attack.

Electron Density and Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface can reveal the electron-rich and electron-poor regions of the molecule. This is valuable for predicting sites of non-covalent interactions and chemical reactions.

Charge Distribution: Calculating partial atomic charges (e.g., using Natural Bond Orbital analysis) can quantify the polarity of bonds and the charge distribution across the molecule.

These calculations would provide a fundamental understanding of the molecule's intrinsic electronic properties, which are essential for rationalizing its reactivity.

Transition State Modeling for Relevant Synthetic and Transformative Reactions

A key application of computational chemistry is the elucidation of reaction mechanisms by modeling the transition states of chemical reactions. nih.govacs.org For a molecule like this compound, this could involve modeling its synthesis or its subsequent transformations.

For instance, if this compound were synthesized via a cycloaddition reaction, transition state modeling could help to explain the observed stereoselectivity. mdpi.com Similarly, for reactions involving the ketone or the carbamate (B1207046) functional groups, computational modeling could identify the lowest energy pathway.

The process typically involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials and products.

Searching for the Transition State: Finding the saddle point on the potential energy surface that connects the reactants and products. This is the point of highest energy along the reaction coordinate.

Frequency Calculations: Confirming that the located structure is a true transition state (i.e., has exactly one imaginary frequency corresponding to the motion along the reaction coordinate).

Calculating the Activation Energy: The energy difference between the transition state and the reactants, which is a key determinant of the reaction rate.

By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined.

Prediction of Reactivity and Selectivity in Novel Transformations

Computational studies can also be used in a predictive capacity to explore the potential reactivity of this compound in new, un-tested reactions. By calculating reactivity indices derived from electronic structure theory, it is possible to hypothesize how the molecule might behave under various reaction conditions.

Examples of predictive calculations include:

Fukui Functions: These indices indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron. They can be used to predict the most likely sites for nucleophilic and electrophilic attack.

Reaction Path Following: Starting from a transition state, the intrinsic reaction coordinate (IRC) can be calculated to confirm that the transition state connects the desired reactants and products.

Simulating Different Reaction Conditions: The effect of solvent, temperature, and catalysts can be incorporated into the computational model to predict how these variables might influence the outcome of a reaction.

These predictive studies can guide experimental work by identifying promising avenues for new synthetic transformations and by helping to rationalize unexpected results. nih.govacs.org

Derivatives and Analogues of Tert Butyl N 2 Methyl 3 Oxocyclobutyl Carbamate

Synthesis of Structurally Modified Analogues

The synthesis of structurally modified analogues of tert-butyl N-(2-methyl-3-oxocyclobutyl)carbamate involves targeted chemical transformations. These modifications are designed to alter the steric and electronic properties of the molecule, which in turn can influence its reactivity and utility in further synthetic applications.

Variations in the Carbamate (B1207046) Protecting Group

The tert-butyloxycarbonyl (Boc) group is a common amine protecting group, but its replacement with other carbamates like the benzyloxycarbonyl (Cbz) or the 9-fluorenylmethyloxycarbonyl (Fmoc) group can provide strategic advantages in multi-step syntheses. masterorganicchemistry.comorganic-chemistry.org The choice of protecting group is critical as it dictates the conditions required for its removal, allowing for selective deprotection in the presence of other sensitive functional groups—a concept known as orthogonal protection. masterorganicchemistry.comorganic-chemistry.org

The synthesis of these analogues typically involves the reaction of 2-methyl-3-oxocyclobutylamine with the appropriate chloroformate (e.g., benzyl (B1604629) chloroformate for Cbz, 9-fluorenylmethyloxycarbonyl chloride for Fmoc) under basic conditions. luc.eduresearchgate.net Alternatively, a protecting group swap can be performed on the parent compound, which involves deprotection of the Boc group followed by reprotection with the desired carbamate. nih.gov

Below is an interactive data table summarizing the introduction and cleavage conditions for these common carbamate protecting groups.

Protecting GroupAbbreviationReagent for IntroductionCleavage Conditions
tert-butyloxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc)₂OStrong acids (e.g., TFA, HCl) masterorganicchemistry.com
benzyloxycarbonylCbz or ZBenzyl chloroformate (Cbz-Cl)Catalytic hydrogenation (e.g., H₂, Pd/C) masterorganicchemistry.comorganic-chemistry.org
9-fluorenylmethyloxycarbonylFmoc9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)Basic conditions (e.g., Piperidine in DMF) masterorganicchemistry.comtotal-synthesis.com

Modifications to the Methyl and Oxo Substituents (e.g., Homologation, Reduction)

Modifications to the substituents on the cyclobutane (B1203170) ring can significantly alter the molecule's properties. Two common modifications are homologation of the methyl group and reduction of the oxo group.

Homologation: Homologation involves increasing the length of the alkyl chain, for instance, by converting the methyl group to an ethyl or larger alkyl group. This can be achieved by starting with the appropriately substituted cyclobutane precursor, such as tert-butyl N-(2-ethyl-3-oxocyclobutyl)carbamate, which would be synthesized through similar cycloaddition strategies used for the parent compound, but with different starting alkenes.

Reduction: The oxo (ketone) group at the 3-position is readily susceptible to reduction to a hydroxyl group, yielding a cyclobutanol (B46151) derivative. This transformation is typically accomplished using hydride-reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for the reduction of ketones. scispace.comnih.gov The reaction is generally performed in an alcoholic solvent like methanol (B129727) or ethanol (B145695). The stereochemical outcome of the reduction (i.e., the formation of cis or trans isomers of the resulting alcohol, tert-butyl N-(2-methyl-3-hydroxycyclobutyl)carbamate) depends on the steric hindrance around the carbonyl group, which dictates the direction of hydride attack.

TransformationReagentProduct
Ketone ReductionSodium borohydride (NaBH₄) in Methanoltert-butyl N-(2-methyl-3-hydroxycyclobutyl)carbamate

Ring Substitutions on the Cyclobutane Core

Introducing additional substituents onto the cyclobutane core can lead to the creation of more complex and sterically hindered analogues. Methodologies for creating substituted cyclobutanes often involve cycloaddition reactions or the functionalization of existing cyclobutane rings. researchgate.net These approaches can be used to synthesize spirocyclic or fused-ring systems. buchler-gmbh.com

Spirocyclic Analogues : These compounds feature a spirocenter, where one carbon atom is part of two rings. The synthesis of spirocyclic cyclobutanes can be achieved through various methods, including the intramolecular cyclization of appropriately functionalized precursors. buchler-gmbh.com

Fused-Ring Analogues : In these structures, the cyclobutane ring shares two or more atoms with another ring. Their synthesis can be accomplished via intramolecular cycloaddition reactions or ring-closing metathesis.

These advanced synthetic strategies allow for the construction of a wide array of complex molecules with a cyclobutane core, expanding the synthetic utility of the parent compound.

Comparative Reactivity and Synthetic Utility of Analogues

The structural modifications described above have a direct impact on the reactivity and synthetic utility of the resulting analogues.

The choice of the carbamate protecting group is a key strategic decision in organic synthesis. organic-chemistry.orgchemistrytalk.org The differential stability of Boc (acid-labile), Cbz (hydrogenolysis-labile), and Fmoc (base-labile) groups allows for their selective removal. masterorganicchemistry.comamericanpeptidesociety.org For example, in a molecule containing both a Boc- and a Cbz-protected amine, the Cbz group can be removed via hydrogenation without affecting the Boc group, enabling site-specific modification. This orthogonality is crucial in the synthesis of complex molecules like peptides and other natural products. masterorganicchemistry.com

Modifications to the substituents also alter reactivity. The reduction of the oxo group to a hydroxyl group introduces a new reactive site. The resulting alcohol can be used in subsequent reactions, such as esterification or etherification, or it can act as a directing group for other transformations on the ring. The homologation of the methyl group to a larger alkyl chain primarily impacts the steric environment of the molecule, which can influence the stereoselectivity of subsequent reactions.

The introduction of additional ring substitutions or the creation of spirocyclic and fused-ring systems increases molecular complexity and rigidity. The inherent ring strain of the cyclobutanone (B123998) moiety makes its carbonyl group more electrophilic and thus more reactive towards nucleophiles compared to acyclic ketones. luc.edu This enhanced reactivity is a key feature in the synthetic utility of these compounds, particularly in their use as enzyme inhibitors where they can form stable adducts with active site residues. researchgate.net

Future Research Directions and Emerging Methodologies

Development of Sustainable Synthetic Routes to the Compound

The imperative for green chemistry is driving a paradigm shift away from hazardous reagents and energy-intensive processes. The synthesis of carbamates and cyclobutane (B1203170) derivatives is an active area for such innovation.

Traditional carbamate (B1207046) synthesis often involves hazardous materials like phosgene (B1210022) or isocyanates. nih.govgoogle.com Modern, sustainable alternatives focus on benign starting materials. One of the most promising green approaches is the utilization of carbon dioxide (CO₂), a renewable and non-toxic C1 source, which can react with amines and alcohols to form carbamates, often facilitated by a base or catalyst. nih.govrsc.orgnih.gov Other sustainable methods include using urea (B33335) as a phosgene substitute rsc.org or the direct transformation of Boc-protected amines using simple bases, which avoids toxic reagents and metal catalysts entirely. rsc.orgrsc.org

For the cyclobutane core, photochemical [2+2] cycloadditions are a primary synthetic tool. Sustainable advancements in this area involve replacing high-energy mercury lamps with energy-efficient light-emitting diodes (LEDs) that operate with visible light, often in the presence of a photosensitizer. ucd.iealmacgroup.comchemistryviews.org

Future work on tert-butyl N-(2-methyl-3-oxocyclobutyl)carbamate would likely aim to combine these principles into a cohesive, environmentally benign synthesis.

Synthetic MoietyTraditional ReagentsSustainable AlternativeKey AdvantagesReference
CarbamatePhosgene, IsocyanatesCO₂, Amines, AlcoholsNon-toxic, renewable C1 source, milder conditions. nih.gov
CarbamatePhosgene DerivativesUrea, Amines, AlcoholsPhosgene-free, uses an inexpensive carbonyl source. rsc.org
CarbamateActivation with Tf₂ODirect conversion with t-BuOLiMetal-free, avoids hazardous activating agents. rsc.orgrsc.org
CyclobutaneUV Photochemistry (Hg lamps)Visible-Light Photochemistry (LEDs)Higher energy efficiency, increased safety, greater selectivity. almacgroup.comchemistryviews.org

Application in Unexplored Synthetic Domains

The unique structural features of this compound, particularly its strained four-membered ring, open avenues for its use as a versatile synthetic intermediate.

The high ring strain of the cyclobutane core (approximately 26 kcal/mol) makes it a valuable precursor for strategic ring-opening or ring-expansion reactions. mit.edumasterorganicchemistry.com This strain can be harnessed to stereoselectively synthesize complex acyclic molecules or to construct five- and six-membered rings, which are common motifs in natural products and pharmaceuticals. acs.org The ketone and carbamate functionalities on the target molecule can serve as handles to control the regioselectivity of these transformations.

In medicinal chemistry, the cyclobutane scaffold is increasingly recognized as a valuable bioisostere. nih.gov It can replace other groups (like alkenes or larger rings) to improve metabolic stability, fine-tune conformation, and enhance binding to biological targets. nih.gov Therefore, the title compound could serve as a key building block for creating libraries of novel compounds for drug discovery. Furthermore, the field of polymer science is exploring cyclobutane-based monomers for the development of new sustainable polyesters and polyamides with unique material properties. nih.gov

Potential DomainUnderlying PrincipleExample ApplicationReference
Complex Molecule SynthesisStrain-release ring-opening/expansion.Stereoselective synthesis of substituted cyclopentanones or cyclohexanones. acs.org
Medicinal ChemistryUse as a rigid scaffold or bioisostere.Development of enzyme inhibitors or receptor ligands with improved pharmacokinetic profiles. nih.gov
Materials ScienceUse as a functionalized monomer.Synthesis of novel cyclobutane-based polymers (e.g., polyamides) with enhanced thermal or mechanical properties. nih.gov

Development of Novel Catalytic Transformations for the Cyclobutane and Carbamate Moiety

Catalysis offers the potential for highly selective and efficient modification of the target molecule at positions that are otherwise difficult to access.

A frontier in synthetic chemistry is the catalytic C–H functionalization of carbocycles. acs.orgnih.gov For the cyclobutane ring, dirhodium catalysts have demonstrated remarkable control, enabling site-selective C–H insertion at either the C1 or C3 position simply by changing the catalyst's ligand structure. nih.gov This allows for the direct installation of new carbon-carbon or carbon-heteroatom bonds with high precision. The existing functional groups on this compound could act as directing groups to further guide such catalytic reactions.

The carbamate moiety is also amenable to catalytic transformation. For instance, magnesium-catalyzed reduction can convert a Boc-carbamate into an N-methyl amine, a common functional group in bioactive molecules. organic-chemistry.org Alternatively, rhodium-catalyzed reactions can directly couple the carbamate with arylboroxines to form amides, bypassing traditional deprotection and coupling steps. organic-chemistry.orgnih.gov

Molecular MoietyCatalytic SystemTransformationPotential OutcomeReference
Cyclobutane RingDirhodium(II) CatalystsSite-Selective C–H FunctionalizationIntroduction of aryl or alkyl groups at specific ring positions. nih.gov
Cyclobutane RingPalladium(II/IV) CatalystsDirected C–H Arylation/OlefinationCoupling with arenes or alkenes at positions adjacent to a directing group. nih.gov
Carbamate MoietyMagnesium CatalysisReduction of CarbonylConversion of N-Boc group to an N-methyl amine. organic-chemistry.org
Carbamate MoietyRhodium CatalysisCoupling with ArylboroxinesDirect conversion of the carbamate to a secondary benzamide. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processing represents a significant technological advancement, offering enhanced safety, scalability, and efficiency.

Continuous flow reactors are particularly well-suited for photochemical reactions, such as the [2+2] cycloadditions used to form cyclobutanes. Flow technology allows for precise control over irradiation time and uniform light distribution, leading to higher yields, reduced reaction times, and improved scalability compared to batch methods. almacgroup.comnih.govchemrxiv.org Similarly, the synthesis of carbamates from CO₂ has been successfully implemented in continuous flow systems, providing a safer and more rapid alternative to batch processes. nih.gov

The integration of these flow modules into fully automated synthesis platforms enables the rapid production and screening of compound libraries. researchgate.net Such platforms can autonomously vary reaction parameters to optimize conditions and synthesize a range of derivatives of this compound for evaluation in medicinal chemistry or materials science applications.

Reaction TypeParameterBatch SynthesisContinuous Flow SynthesisReference
Photochemical [2+2] CycloadditionReaction TimeHours to DaysMinutes almacgroup.com
ScalabilityLimited by light penetrationReadily scalable by extending operation time nih.gov
Yield/PurityOften lower due to over-irradiationTypically higher due to precise control chemrxiv.org
Carbamate Synthesis (from CO₂)Reaction TimeSeveral hours~50 minutes nih.gov
SafetyHandling of pressurized gas in a large vesselSmall reactor volume, precise gas introduction nih.gov

Q & A

Q. What synthetic methodologies are commonly employed for tert-butyl N-(2-methyl-3-oxocyclobutyl)carbamate?

Q. How is X-ray crystallography utilized to resolve the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of saturated solutions (e.g., in EtOAc/hexane). Data collection uses Mo/Kα radiation (λ = 0.71073 Å) on diffractometers like Bruker D8 Venture. Structure refinement employs SHELXL (via Olex2 or ShelXle), with anisotropic displacement parameters for non-H atoms. Hydrogen bonds and torsional angles are analyzed to confirm stereochemistry and intermolecular interactions .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., ring puckering in cyclobutane). Strategies include:
  • Variable-temperature NMR : To probe conformational exchange (e.g., coalescence temperatures for diastereotopic protons).
  • DFT Calculations : Geometry optimization at the B3LYP/6-31G(d) level predicts NMR chemical shifts (via GIAO method). Deviations >0.5 ppm suggest experimental re-evaluation .
  • 2D NMR (COSY, NOESY) : Assigns coupling networks and spatial proximities, distinguishing regioisomers .

Q. What challenges arise in achieving stereoselective synthesis of the 3-oxocyclobutyl moiety?

  • Methodological Answer : The strained cyclobutane ring introduces torsional strain, favoring unintended side reactions (e.g., ring-opening or [2+2] cycloreversion). Key strategies:
  • Chiral Auxiliaries : Use of Evans oxazolidinones to control ketone α-stereochemistry .
  • Asymmetric Catalysis : Rhodium-catalyzed [2+2] cycloadditions with chiral ligands (e.g., DuPhos) achieve enantiomeric excess (ee) >90% .
  • Kinetic Control : Low temperatures (−78°C) and slow addition rates minimize epimerization .

Safety and Handling

Q. What safety protocols are critical when handling tert-butyl carbamates with reactive functional groups?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (EN166 standard) .
  • Ventilation : Use fume hoods (≥0.5 m/s airflow) to mitigate inhalation risks.
  • Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies (e.g., 109–112°C vs. 115–118°C)?

  • Methodological Answer : Variations stem from:
  • Polymorphism : Recrystallization solvents (e.g., EtOH vs. acetone) yield different crystal forms.
  • Purity : HPLC-grade solvents (≥99.9%) and column chromatography (silica gel 60, 230–400 mesh) reduce impurities affecting melting ranges .
  • Calibration : Thermometer calibration against NIST standards (e.g., indium, mp 156.6°C) ensures accuracy .

Application in Drug Discovery

Q. How is this compound utilized as a building block in medicinal chemistry?

  • Methodological Answer : The tert-butyl carbamate group serves as a protecting group for amines in peptide coupling (e.g., Suzuki-Miyaura cross-coupling). The 3-oxocyclobutyl moiety is a conformationally restricted scaffold in kinase inhibitors (e.g., JAK2/STAT3 pathways). Case studies show its incorporation into macrocycles via ring-closing metathesis (Grubbs II catalyst) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.